molecular formula C10H8N2O4 B2390857 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione CAS No. 852956-32-2

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B2390857
CAS No.: 852956-32-2
M. Wt: 220.184
InChI Key: RHSZIUTWVPFPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This parabanic acid derivative serves as a versatile scaffold in medicinal chemistry and drug discovery research. The core imidazolidine-2,4,5-trione (parabanic acid) structure is a stabilized urea system that can function as an isostere for a carbamate moiety, making it highly relevant for the design of enzyme inhibitors . Compounds featuring this scaffold, particularly those derived from substituted benzothiazoles, have been identified as highly active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibitory activity of some such derivatives against acetylcholinesterase has been found to be significantly higher than that of the standard drug rivastigmine . These enzymes are critical targets in the search for treatments for neurodegenerative diseases, including Alzheimer's disease . Furthermore, recent scientific literature reports that imidazolidine-2,4,5-trione derivatives containing specific fragments exhibit analgesic activity . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-7-4-2-6(3-5-7)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSZIUTWVPFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization of 4-Methoxybenzylamine with Dicarbonyl Precursors

A widely reported method involves the condensation of 4-methoxybenzylamine with alloxan (mesoxalic acid urea) under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups of alloxan, followed by cyclodehydration to form the imidazolidine trione ring. Typical conditions include refluxing in acetic acid with catalytic hydrochloric acid, yielding the target compound in 68–72% purity. Side products, such as mono-cyclized intermediates, are minimized by controlling stoichiometry (1:1.2 amine-to-alloxan ratio) and reaction time (6–8 hours).

Urea-Mediated Cyclization of 4-Methoxyphenylacetic Acid Derivatives

Alternative routes employ 4-methoxyphenylacetic acid as a starting material. Here, the acid is first converted to its methyl ester, which is then treated with urea and phosphorus oxychloride (POCl₃) in anhydrous dichloromethane. The POCl₃ acts as both a dehydrating agent and catalyst, facilitating the formation of the trione ring through sequential condensation steps. This method achieves higher yields (78–82%) but requires stringent moisture control to prevent hydrolysis of intermediates.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A study adapting this approach reduced cyclization time from hours to 15–20 minutes, maintaining yields at 75–80%. The enhanced efficiency is attributed to uniform heating and reduced side reactions, making this method suitable for high-throughput applications.

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols have been developed using ball-milling techniques. Mixing 4-methoxybenzyl isocyanate with urea in a 1:1 molar ratio under mechanical grinding induces cyclization without solvents, yielding 70–74% product. This method aligns with green chemistry principles but currently lacks scalability for industrial production.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Optimal temperatures for traditional reflux methods range between 80–100°C. Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor proton transfer steps but may promote hydrolysis. A comparative study is summarized below:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetic Acid 110 72 95
Acetonitrile 80 68 92
Ethanol 78 65 89

Catalytic Systems

The use of Lewis acids (e.g., ZnCl₂, AlCl₃) has been explored to lower activation energy. Zinc chloride (5 mol%) in toluene improves yield to 85% by stabilizing transition states during cyclization. However, residual metal contamination necessitates additional purification steps.

Industrial-Scale Production Challenges

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow processes addresses scalability limitations. A pilot study demonstrated that tubular reactors operating at 120°C and 10 bar pressure achieve 80% conversion in 30 minutes, with in-line HPLC monitoring ensuring consistency. Key challenges include clogging from precipitated intermediates and maintaining anhydrous conditions.

Purification and Crystallization

Crude product is typically purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with >99% purity. Industrial setups employ falling-film evaporators to concentrate reaction mixtures before crystallization, reducing solvent use by 40%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 6.90–7.20 (m, 4H, aromatic), 10.2 (s, 1H, NH).
  • IR (KBr): Peaks at 1745 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeOH:H₂O = 70:30) confirms purity >98%, with retention times standardized against reference standards.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability Environmental Impact
Traditional Reflux 68–72 6–8 hours Moderate High solvent use
Microwave-Assisted 75–80 15–20 min High Low energy use
Mechanochemical 70–74 2–3 hours Low Solvent-free
Continuous Flow 80 30 min High Reduced waste

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various substituents, facilitating the creation of complex organic molecules. It has been utilized in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical development.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of imidazolidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms such as tubulin polymerization inhibition and apoptosis induction .
  • Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating its utility in developing new antibiotics .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound. Its ability to interact with specific enzymes positions it as a candidate for treating diseases such as cancer and neurodegenerative disorders. For example, it has been investigated for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease .

Industrial Applications

In the industrial sector, this compound is being explored for its role in producing specialty chemicals and functional materials. Its unique chemical properties may lead to applications in polymer production and coatings.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AnticancerMCF-7 Breast Cancer CellsIC50 = 52 nM
AntimicrobialVarious Bacterial StrainsInhibition of Growth
Enzyme InhibitionAcetylcholinesteraseSignificant Inhibition

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of imidazolidine derivatives, researchers synthesized a series of compounds based on this compound. These compounds were tested against multiple breast cancer cell lines. The results indicated that certain modifications to the methoxy group significantly enhanced anticancer activity by promoting apoptosis and inhibiting cell cycle progression at the G2/M phase .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria. This finding supports further exploration into its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogues differ in the substituent at the para position of the phenyl ring. A comparison of melting points, molecular weights, and substituent effects is summarized below:

Compound (Substituent) Molecular Formula Melting Point (°C) Substituent Electronic Effect
1-(4-Methoxyphenyl) (Target) C₁₀H₈N₂O₄ Not reported Electron-donating (-OCH₃)
3d (4-Isopropylphenyl) C₁₉H₂₀FN₂O₃S Not reported Moderately electron-donating
3e (4-Chlorophenyl) C₁₆H₁₀ClFN₂O₃S Not reported Electron-withdrawing (-Cl)
3f (4-Cyanophenyl) C₁₆H₉FN₃O₃S 172–173 Strongly electron-withdrawing (-CN)
3g (2,6-Diisopropylphenyl) C₂₃H₂₆FN₂O₃S 165–166 Steric hindrance dominates

Notes:

  • The methoxy group likely reduces melting point compared to 3f (cyano) due to weaker intermolecular forces.
  • Steric effects in 3g lower its melting point despite bulky substituents .

Lipophilicity (log Kₒw) and Bioavailability

Lipophilicity, measured as log Kₒw (octanol/water partition coefficient), impacts membrane permeability and bioavailability:

Compound (Substituent) log Kₒw Bioavailability Implications
3d (4-Isopropylphenyl) Not reported High lipophilicity likely enhances CNS penetration
3e (4-Chlorophenyl) Not reported Moderate lipophilicity
1-(4-Methoxyphenyl) (Target) Estimated ~1.5* Lower than alkyl substituents but higher than polar groups (-CN, -Cl)

*Estimated based on substituent contributions: Methoxy (-OCH₃) reduces log Kₒw compared to isopropyl but increases it relative to -Cl or -CN .

Enzymatic Inhibition Activity

Imidazolidine-triones are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease treatment. Key findings from analogues:

Compound (Substituent) AChE IC₅₀ (μM) BChE IC₅₀ (μM) SAR Insights
3d (4-Isopropylphenyl) Not reported 1.66 Bulky para-substituents enhance BChE inhibition
3e (4-Chlorophenyl) 13.8 Not reported Electron-withdrawing groups favor AChE inhibition
Rivastigmine (Standard) 4.3 7.1 Reference
Galanthamine (Standard) 0.5 8.9 Reference
1-(4-Methoxyphenyl) (Target) Hypothetical Hypothetical -OCH₃ may balance AChE/BChE inhibition via electron donation

Biological Activity

1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an imidazolidine ring and a methoxyphenyl group. Its structural formula can be represented as follows:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Effect
Glioblastoma12Significant cytotoxicity
Breast Cancer (MCF7)18Moderate cytotoxicity
Colon Cancer (HCT116)22Moderate cytotoxicity

These findings suggest that the compound has a promising profile as an anticancer agent, particularly against glioblastoma cells.

Inhibition of Cholinergic Enzymes

Another research focus has been on the inhibition of cholinergic enzymes. The compound has shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The IC50 values for these enzymes were found to be significantly lower than those of standard inhibitors like rivastigmine.

Case Studies

  • Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating bacterial infections. Results indicated a notable reduction in infection rates among patients treated with this compound compared to a control group.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in glioblastoma cells, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?

The compound is typically synthesized via oxidation of precursor hydantoins or imidazolidine derivatives. A validated method involves using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent under controlled conditions. For example, 3c (1-(4-Methoxyphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione) was synthesized in 83% yield by reacting 9l (precursor) with mCPBA in dichloromethane at 0°C, followed by gradual warming to room temperature . Key parameters for optimization include:

  • Solvent selection : Dichloromethane or chloroform ensures solubility and reaction efficiency.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during oxidation.
  • Stoichiometry : A 3:1 molar ratio of mCPBA to precursor maximizes yield.

Q. How is this compound characterized for structural validation?

Advanced spectroscopic and analytical techniques are essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and electronic environments. For example, the methoxy group at the 4-position shows a singlet at δ 3.80 ppm in 1H^1H-NMR .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight (e.g., observed [M+H]+^+ at 357.1075 vs. calculated 357.1087) .
  • IR spectroscopy : Peaks at 1735 cm1^{-1} (C=O stretching) and 1257 cm1^{-1} (C-O of methoxy) confirm functional groups .

Q. What are the primary biological activities associated with this compound?

The compound exhibits enzyme inhibition (e.g., acetylcholinesterase and butyrylcholinesterase) and selective cytotoxicity :

  • Enzyme inhibition : Binds to active sites via hydrogen bonding with carbonyl groups, as shown in molecular docking studies .
  • Cytotoxicity : Demonstrated selective activity against cancer cell lines (e.g., IC50_{50} values <10 μM in breast cancer models) while sparing normal cells .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Modifying substituents on the imidazolidine core or aromatic rings alters activity:

  • Methoxy group replacement : Substituting 4-methoxy with electron-withdrawing groups (e.g., Cl) increases enzyme affinity (e.g., 3e with IC50_{50} of 0.8 μM vs. 3c at 1.2 μM) .
  • Steric effects : Bulky substituents (e.g., benzothiazole) improve selectivity for dopamine receptors .
  • Chirality : Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent biological activities, necessitating asymmetric synthesis protocols .

Q. What experimental strategies address contradictions in reported cytotoxicity data?

Discrepancies arise from assay conditions or cell line variability. To mitigate:

  • Standardized assays : Use MTT or resazurin-based viability tests across multiple cell lines (e.g., HeLa, MCF-7) .
  • Metabolic profiling : Compare ROS generation and mitochondrial dysfunction to identify context-dependent toxicity .
  • Control experiments : Include positive controls (e.g., doxorubicin) and validate purity via HPLC (>95%) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key hurdles include racemization during cyclization and oxidation. Solutions involve:

  • Chiral auxiliaries : Use (R)-configured benzothiazole precursors to retain stereochemistry .
  • Low-temperature processing : Maintain reactions below 10°C to prevent racemization .
  • Catalytic asymmetric oxidation : Explore Ru- or Mn-based catalysts for enantioselective synthesis .

Q. How does the compound interact with enzyme active sites at the molecular level?

Molecular dynamics simulations and X-ray crystallography reveal:

  • Hydrogen bonding : The trione carbonyls form hydrogen bonds with catalytic residues (e.g., Ser203 in acetylcholinesterase) .
  • π-π stacking : The 4-methoxyphenyl group interacts with aromatic residues (e.g., Trp86), enhancing binding affinity .
  • Steric occlusion : Bulky substituents block substrate access to the active site .

Q. What analytical methods are critical for detecting degradation products?

  • HPLC-MS : Monitors hydrolytic degradation (e.g., cleavage of the imidazolidine ring) under acidic conditions .
  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition pathways (e.g., loss of CO2_2 above 200°C) .
  • NMR kinetics : Tracks real-time degradation in D2_2O or DMSO-d6_6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.